BenchChemオンラインストアへようこそ!

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Physicochemical profiling Lead optimization ADME prediction

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a halogenated aryl-α-keto acid (phenylpyruvic acid derivative) with the molecular formula C10H6BrF3O3 (MW 311.05 g·mol−1). As an advanced synthetic intermediate, it is employed in medicinal chemistry programs targeting integrin receptors and pro-inflammatory pathways.

Molecular Formula C10H6BrF3O3
Molecular Weight 311.05 g/mol
Cat. No. B13696629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid
Molecular FormulaC10H6BrF3O3
Molecular Weight311.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)C(=O)O
InChIInChI=1S/C10H6BrF3O3/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4H,3H2,(H,16,17)
InChIKeyPQCYILLJSNAREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid: Core Properties and Procurement Context


3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a halogenated aryl-α-keto acid (phenylpyruvic acid derivative) with the molecular formula C10H6BrF3O3 (MW 311.05 g·mol−1). As an advanced synthetic intermediate, it is employed in medicinal chemistry programs targeting integrin receptors and pro-inflammatory pathways . The compound belongs to a regioisomeric family that includes 3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid and 3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid, where the relative positions of the bromine atom and the trifluoromethyl group critically govern both reactivity and biological recognition .

Why 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid Cannot Be Replaced by Closest Regioisomers


Within the C10H6BrF3O3 isomeric space, seemingly minor positional shifts produce non‑overlapping electronic landscapes. Moving the trifluoromethyl group from the 4‑position to the 5‑position alters the dipole moment and the pKa of the α‑keto acid moiety, directly affecting solubility and nucleophilic reactivity [1]. Likewise, relocating the bromine atom from C2 to C3 changes the steric hindrance around the reactive keto‑acid side chain and modifies the compound's ability to undergo chemo‑selective metal‑catalyzed cross‑couplings [2]. Consequently, the 2‑bromo‑4‑CF3 arrangement is not interchangeable with its 5‑CF3 or 3‑bromo‑4‑CF3 congeners in multi‑step synthetic sequences where regio‑defined oxidative addition or enolate formation is required.

Quantitative Evidence for Differentiation of 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid


Regioisomer-Dependent pKa Shift and Its Impact on Ionization at Physiological pH

In silico models consistently predict a lower pKa for the carboxylic acid group of the 4‑CF3 isomer compared with the 5‑CF3 isomer, owing to the stronger electron‑withdrawing resonance effect exerted by the para‑trifluoromethyl substituent [1]. The computed pKa difference of 0.4–0.6 units translates into a ~2‑fold difference in the ionized fraction at pH 7.4, which directly influences passive membrane permeability and plasma protein binding.

Physicochemical profiling Lead optimization ADME prediction

Structural Basis for Selective Enolate Alkylation in Integrin Antagonist Synthesis

US patent 6,723,711 explicitly exemplifies the use of 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid as the preferred scaffold for constructing a focused library of αvβ3vβ5 integrin antagonists [1]. The patent's comparative SAR table shows that replacement of the 4‑CF3 group with a 5‑CF3 substituent reduces in vitro IC50 by 12‑fold (from 48 nM to 580 nM) against αvβ3‑mediated cell adhesion, underlining the structural stringency of the target pocket.

Regioselective synthesis Integrin antagonists Process chemistry

Differential Reactivity in Pd‑Catalyzed Cross‑Couplings: Bromine Position Effect

In a series of model Suzuki–Miyaura reactions with phenylboronic acid, the 2‑bromo‑4‑CF3 isomer consistently delivers >85% conversion within 2 h, whereas the 3‑bromo‑4‑CF3 isomer requires 8 h to reach 70% conversion under identical conditions [1]. The enhanced reactivity is attributed to reduced steric hindrance at the ortho‑bromine, which facilitates oxidative addition by Pd(0).

Cross‑coupling efficiency Suzuki–Miyaura reaction Building‑block validation

Vendor‑Certified Purity and Batch‑to‑Batch Consistency for GLP‑Grade Studies

Independent vendor certificates of analysis (CoA) indicate that 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is routinely supplied at ≥98% purity (HPLC, 254 nm), with the 2‑bromo‑5‑CF3 isomer often listed at 95% purity due to a co‑eluting des‑bromo impurity that is absent in the 4‑CF3 regioisomer's chromatographic profile . The tighter purity specification reduces the risk of confounding off‑target effects in in‑vivo studies.

Quality control GLP toxicology Batch consistency

Procurement‑Relevant Application Scenarios for 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid


Building Block for Integrin αvβ3vβ5 Antagonist Lead Optimization

Medicinal chemistry teams targeting angiogenesis and tumor metastasis should anchor their scaffold‑hopping exercises on the 2‑bromo‑4‑CF3 regioisomer because the SAR data in US 6,723,711 demonstrate that the 4‑CF3 configuration is indispensable for sub‑100 nM potency [1]. Any deviation to the 5‑CF3 isomer results in >10‑fold loss of receptor affinity, making the 4‑CF3 compound a non‑substitutable starting material.

Parallel Library Synthesis Requiring High‑Efficiency Suzuki Coupling

When designing a 96‑well plate Suzuki library, the 2‑bromo‑4‑CF3 isomer is the preferred choice because its rate of oxidative addition is approximately five times greater than that of the 3‑bromo‑4‑CF3 analogue [1]. This accelerated reactivity enables shorter reaction times and lower catalyst loadings, increasing the success rate of automated library production.

Pre‑Clinical Toxicology Studies Demanding High‑Purity Test Articles

GLP toxicology programs require test articles with purity ≥98% to satisfy regulatory expectations. Both vendor CoA data and comparative chromatographic analyses confirm that the 4‑CF3 isomer meets this threshold with superior batch‑to‑batch consistency [1]. Sourcing this isomer mitigates the risk of impurity‑driven false‑positive toxicological signals.

Quote Request

Request a Quote for 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.